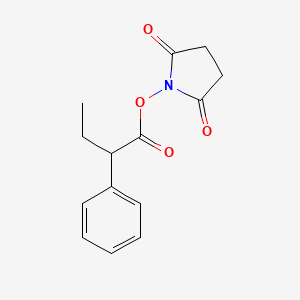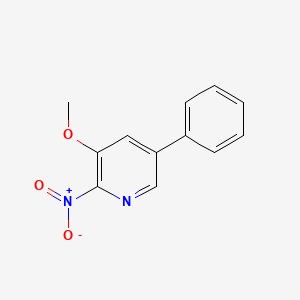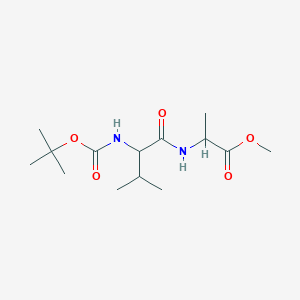
6-Hydroxybenzbromarone
Descripción general
Descripción
6-Hidroxi-benzbromarona es un metabolito significativo de benzbromarona, un agente anti-gota bien conocido. Este compuesto ha llamado la atención debido a sus potentes efectos inhibitorios sobre la migración celular, la tubulogénesis y la brotación angiogénica. Es un inhibidor más potente de la proteína Eyes Absent 3 (EYA3) en comparación con su compuesto principal, benzbromarona .
Mecanismo De Acción
6-Hidroxi-benzbromarona ejerce sus efectos principalmente inhibiendo la proteína EYA3, que juega un papel crucial en la migración de células endoteliales y la formación de tubos. Al inhibir EYA3, la 6-hidroxi-benzbromarona reduce efectivamente la migración celular, la tubulogénesis y la brotación angiogénica. Este mecanismo es particularmente relevante en el contexto de sus posibles propiedades anticancerígenas .
Análisis Bioquímico
Biochemical Properties
6-Hydroxybenzbromarone interacts with the protein EYA3, acting as an inhibitor with an IC50 value of 21.5 μM . It also has strong inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting .
Cellular Effects
This compound has been shown to significantly inhibit cell migration, tubulogenesis, and angiogenic sprouting . It also reduces cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the protein EYA3, inhibiting its function . This leads to reduced cell migration, tubulogenesis, and angiogenic sprouting .
Temporal Effects in Laboratory Settings
It is known that it has a longer half-life and greater pharmacological potency than its parent compound, Benzbromarone .
Metabolic Pathways
This compound is a major metabolite of Benzbromarone, suggesting it is involved in the metabolic pathways of this parent compound . It is predominantly metabolized by cytochrome P450 2C9 (CYP2C9) .
Métodos De Preparación
6-Hidroxi-benzbromarona se sintetiza principalmente como un metabolito de benzbromarona. La ruta sintética implica el metabolismo hepático de benzbromarona, principalmente a través del citocromo P450 2C9 (CYP2C9). Este proceso da como resultado la formación de 6-hidroxi-benzbromarona, que tiene una vida media más larga y una mayor potencia farmacológica que la benzbromarona .
Análisis De Reacciones Químicas
6-Hidroxi-benzbromarona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción está facilitada por las enzimas del citocromo P450, lo que lleva a la formación de metabolitos reactivos.
Reducción: Aunque menos comunes, las reacciones de reducción pueden ocurrir en condiciones específicas.
Sustitución: Este compuesto puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Los reactivos comunes utilizados en estas reacciones incluyen las enzimas del citocromo P450, los agentes reductores y los nucleófilos. Los principales productos formados a partir de estas reacciones son típicamente metabolitos más reactivos, como la 2,6-dibromohidroquinona y el catecol mono-desbromado .
Aplicaciones Científicas De Investigación
6-Hidroxi-benzbromarona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar el metabolismo de la benzbromarona y sus derivados.
Biología: El compuesto es un potente inhibidor de EYA3, lo que lo hace valioso en estudios relacionados con la migración celular, la tubulogénesis y la angiogénesis.
Medicina: Debido a sus propiedades antiangiogénicas, la 6-hidroxi-benzbromarona se está explorando para posibles aplicaciones terapéuticas en el tratamiento del cáncer.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en estudios de metabolismo de fármacos
Comparación Con Compuestos Similares
6-Hidroxi-benzbromarona es única debido a sus potentes efectos inhibitorios sobre EYA3 y su vida media más larga en comparación con la benzbromarona. Los compuestos similares incluyen:
5-Hidroxi-benzbromarona: Otro metabolito de benzbromarona, pero menos potente para inhibir EYA3.
1'-Hidroxi-benzbromarona: También un metabolito de benzbromarona, con efectos uricosúricos desconocidos
Propiedades
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-hydroxy-1-benzofuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2O4/c1-2-13-15(10-4-3-9(20)7-14(10)23-13)16(21)8-5-11(18)17(22)12(19)6-8/h3-7,20,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXBXMFVRKZOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152831-00-0 | |
| Record name | 6-Hydroxybenzbromarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152831000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxybenzbromarone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M7NUR5V9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of cytochrome P450 2C9 in the formation of 6-hydroxybenzbromarone?
A1: Cytochrome P450 2C9 (CYP2C9) plays a critical role in the metabolism of benzbromarone, the parent drug of this compound. Studies have shown that CYP2C9 is the primary enzyme responsible for the hydroxylation of benzbromarone, leading to the formation of this compound. [, ] This metabolic pathway is significant as it represents a major route of elimination for benzbromarone in humans. You can find more details about the influence of CYP2C9 genotypes on benzbromarone metabolism in the provided research. []
Q2: Besides this compound, what other metabolites are formed during benzbromarone metabolism?
A2: In addition to this compound, another major metabolite formed during benzbromarone metabolism is 1'-hydroxybenzbromarone. [] Several minor metabolites have also been identified, including 1'-oxobenzbromarone, 2'-hydroxybenzbromarone, 1',6-dihydroxybenzbromarone, and dihydroxy-aryl-benzbromarone. Interestingly, no debrominated metabolites have been detected. []
Q3: How is this compound eliminated from the body?
A3: Research indicates that both benzbromarone and its metabolites, including this compound, are primarily excreted through the bile rather than urine. [] This finding suggests that these compounds undergo significant hepatic metabolism and biliary excretion as the primary elimination pathway. []
Q4: Have any cases of impaired this compound formation been reported?
A4: Yes, there have been documented cases where individuals exhibit a deficiency in the formation of this compound during benzbromarone metabolism. [] This impaired metabolic pathway can have significant implications for the pharmacokinetics and potentially the efficacy of benzbromarone in these individuals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)






![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)


![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
